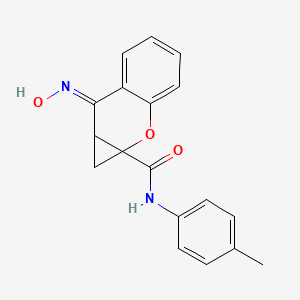
4-Defluoro-2-fluoro haloperidol decanoate-d19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Defluoro-2-fluoro haloperidol decanoate-d19 is a deuterium-labeled compound with a molecular formula of C31D19H23FNO3 and a molecular weight of 514.786 g/mol . This compound is a high-purity active pharmaceutical ingredient designed for advanced research applications . It is a derivative of haloperidol, a well-known antipsychotic medication, and is used primarily in scientific research.
Méthodes De Préparation
The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .
Analyse Des Réactions Chimiques
4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which are used to reduce specific functional groups within the compound.
Applications De Recherche Scientifique
4-Defluoro-2-fluoro haloperidol decanoate-d19 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of haloperidol derivatives.
Biology: Employed in the investigation of receptor binding and signal transduction pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of haloperidol derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .
Comparaison Avec Des Composés Similaires
4-Defluoro-2-fluoro haloperidol decanoate-d19 is unique due to its deuterium labeling and specific fluorine substitution. Similar compounds include:
Haloperidol decanoate: The parent compound without deuterium or fluorine substitution.
Fluorinated haloperidol derivatives: Compounds with different fluorine substitutions on the haloperidol structure.
Deuterated haloperidol derivatives: Compounds with deuterium labeling but without fluorine substitution
These similar compounds differ in their pharmacokinetic properties, receptor binding affinities, and overall efficacy in research applications.
Propriétés
Formule moléculaire |
C31H42FNO3 |
|---|---|
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2 |
Clé InChI |
NNRZAPWMNLBZDV-NUHNGKHESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
SMILES canonique |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)






![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)






